molecular formula C10H9NO3 B1367157 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 343774-48-1

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1367157
CAS No.: 343774-48-1
M. Wt: 191.18 g/mol
InChI Key: PROWQPRZTYDRFQ-UHFFFAOYSA-N
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Description

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is known for its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring .

Biochemical Analysis

Biochemical Properties

5-Methoxy-7-methyl-1H-indole-2,3-dione plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in the immune response This interaction suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may have anti-inflammatory properties

Cellular Effects

The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione on cells and cellular processes are diverse. It has been observed to inhibit the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan . This suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may influence cell signaling pathways and gene expression. Its impact on cellular metabolism is also of interest, as it may alter the metabolic flux and levels of various metabolites.

Molecular Mechanism

At the molecular level, 5-Methoxy-7-methyl-1H-indole-2,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase involves binding to the enzyme’s active site, preventing it from catalyzing its usual reactions . This binding interaction can lead to changes in gene expression, as the inhibition of myeloperoxidase can alter the cellular response to inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that extended refluxing does not increase the yield of related indole compounds, suggesting that prolonged exposure to certain conditions may lead to degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s inhibitory effects on cell growth and enzyme activity persist over time.

Dosage Effects in Animal Models

The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed. For instance, high doses of indole derivatives have been associated with ulcerogenic activity and other adverse effects . Therefore, it is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

5-Methoxy-7-methyl-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by enzymes involved in the synthesis of arylacetic acid, an anti-inflammatory compound . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, methanesulfonic acid in methanol can be used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methylindole
  • 5-Methoxy-1H-indole-2,3-dione
  • 7-Methyl-1H-indole-2,3-dione

Uniqueness

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxy-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROWQPRZTYDRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505153
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343774-48-1
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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